N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide

Description

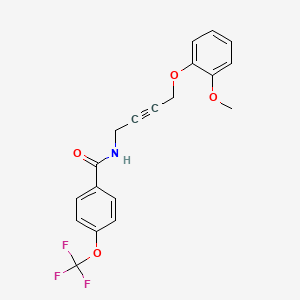

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a unique alkyne linker (but-2-yn-1-yl) connecting a 2-methoxyphenoxy group and a 4-(trifluoromethoxy)benzamide moiety. This structure combines aromatic, alkynyl, and electron-withdrawing substituents (trifluoromethoxy), which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c1-25-16-6-2-3-7-17(16)26-13-5-4-12-23-18(24)14-8-10-15(11-9-14)27-19(20,21)22/h2-3,6-11H,12-13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHOCDIZTYCUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide” typically involves a multi-step process:

Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate. This can be achieved through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Introduction of the Methoxyphenoxy Group: The alkyne intermediate is then reacted with 2-methoxyphenol under basic conditions to introduce the methoxyphenoxy group.

Formation of the Benzamide: The final step involves the reaction of the intermediate with 4-(trifluoromethoxy)benzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

“N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Structural Characteristics

The compound's structure can be represented as follows:This structure includes:

- A butyne chain that provides alkyne reactivity.

- A methoxyphenoxy group that may enhance lipophilicity and bioavailability.

- A trifluoromethoxy group known for increasing metabolic stability and potency.

Medicinal Chemistry

The primary application of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Enzyme Inhibition : Targeting specific enzymes involved in disease pathways, particularly in cancer and inflammatory diseases.

Anticancer Activity

Studies have demonstrated the compound's ability to induce apoptosis (programmed cell death) in various cancer cell lines. For instance:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

These findings suggest that the compound can effectively inhibit cancer cell proliferation through multiple mechanisms, making it a candidate for further development as an anticancer drug.

Inflammatory Disorders

The trifluoromethoxy group is known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease. Compounds with similar functionalities have shown promise in reducing inflammation markers in preclinical models.

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

MCF7 Cell Line Study

Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, where the compound was found to cause cell cycle arrest at the G1 phase, thus preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound offers a balance of lipophilicity and moderate electron-withdrawing effects, whereas trifluoromethyl (in ) is more electronegative but less polarizable .

Spectroscopic Characterization

IR and NMR data from analogous compounds provide benchmarks for comparison:

- C=O Stretching : Observed at 1663–1682 cm⁻¹ in hydrazinecarbothioamides (), absent in triazole derivatives due to tautomerization .

- Trifluoromethoxy Group : Expected to show strong C-F stretches (~1100–1200 cm⁻¹) and distinct ¹⁹F NMR signals (δ ~55–60 ppm for -OCF₃).

- Alkyne Linker : IR absorption for C≡C at ~2100–2260 cm⁻¹; ¹H NMR signals for propargyl protons at δ ~2.5–3.5 ppm.

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide, also known by its CAS number 1421446-29-8, is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 363.3 g/mol. The compound features:

- A trifluoromethyl group attached to a benzamide core.

- A methoxyphenoxy substituent that enhances its lipophilicity and potential for biological interaction.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Preparation of 4-(2-methoxyphenoxy)but-2-yn-1-yl bromide through the reaction of 2-methoxyphenol with 4-bromo-1-butyne under basic conditions.

- Formation of the benzamide core by reacting the intermediate with 3-(trifluoromethyl)benzoic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures demonstrate selective activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 5.3 μM . The compound's mechanism may involve:

- Inhibition of cell proliferation through interference with cellular signaling pathways.

- Induction of apoptosis in cancer cells by promoting oxidative stress or disrupting mitochondrial function.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Compounds with methoxy and hydroxy substitutions have shown improved antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT). This property suggests that this compound may help mitigate oxidative damage in cells, potentially providing protective effects against various diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

| Study | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Study 1 | MCF-7 | 3.1 | Antiproliferative |

| Study 2 | HCT116 | 3.7 | Antiproliferative |

| Study 3 | HEK293 | 5.3 | Antiproliferative |

| Study 4 | E. faecalis (antibacterial) | 8 | Antibacterial |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment and its utility in antibacterial applications.

Q & A

Q. What are the critical steps in synthesizing N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide?

Answer: The synthesis involves:

- Coupling reactions : Use of alkynyl ether intermediates (e.g., but-2-yn-1-yl derivatives) with trifluoromethoxy benzamide precursors under inert atmosphere (argon/nitrogen) to prevent oxidation .

- Protection/deprotection strategies : For sensitive groups like methoxyphenoxy, as seen in analogous benzamide syntheses .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the product, with solvent systems like dichloromethane/diethyl ether .

- Hazard management : Strict temperature control (e.g., ice baths for exothermic steps) and handling of mutagenic intermediates (e.g., anomeric amides) under fume hoods with PPE .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxyphenoxy, trifluoromethoxy groups) and alkyne protons .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion for C20H17F3NO4: 392.11) .

- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (amide C=O) .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures, critical for storage guidelines .

Q. How should researchers handle stability issues during storage?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxyphenoxy group .

- Moisture control : Use desiccants (e.g., silica gel) due to hygroscopicity of trifluoromethoxy groups .

- Decomposition monitoring : Regular HPLC analysis to detect degradation products (e.g., benzamide hydrolysis) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Answer:

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling steps, as used in analogous pyrimidinyl benzamide syntheses .

- Solvent optimization : Replace dichloromethane with acetonitrile/water mixtures to improve solubility and reduce side reactions .

- Scale-up adjustments : Use continuous flow reactors for exothermic steps (e.g., alkyne formation) to enhance safety and yield .

Q. How to resolve contradictions in reported mutagenicity data for intermediates?

Answer:

- Ames testing : Conduct Salmonella typhimurium assays (with/without metabolic activation) to compare mutagenicity against controls like benzyl chloride .

- Structural analogs : Compare with safer intermediates (e.g., sodium pivalate) to identify mutagenic functional groups (e.g., anomeric amides) .

- Risk mitigation : Implement engineering controls (e.g., closed-system synthesis) for high-risk intermediates .

Q. What in vitro models are suitable for evaluating bioactivity?

Answer:

- Antiviral assays : Use Madin-Darby canine kidney (MDCK) cells infected with influenza A (H1N1) to test inhibition, as done for similar quinolinyl benzamides .

- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine therapeutic index .

Q. How to analyze the reactivity of the but-2-yn-1-yl moiety in cross-coupling reactions?

Answer:

- Mechanistic studies : Use DFT calculations to evaluate orbital interactions (e.g., alkyne σ* orbitals) in Sonogashira couplings .

- Kinetic profiling : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

- Substrate scope : Test substituent effects (e.g., electron-withdrawing groups on benzamide) on alkyne activation .

Q. What strategies address discrepancies in thermal stability data?

Answer:

- Controlled decomposition studies : Heat samples at 50–100°C and analyze via TGA-MS to identify degradation pathways (e.g., loss of CO2 from benzamide) .

- Crystallography : Compare polymorphic forms (e.g., anhydrous vs. hydrated) to correlate stability with crystal packing .

- Accelerated aging : Store under high humidity (75% RH) and track stability via HPLC-UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.